molecular formula C25H24N2O3 B11458219 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

Cat. No.: B11458219
M. Wt: 400.5 g/mol
InChI Key: XSSDXKYFMOZINA-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions: The methyl and propoxy groups are introduced through substitution reactions. For instance, methylation can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the substituted benzoxazole with 3-propoxybenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of benzoxazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
  • 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Uniqueness

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to similar compounds.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C25H24N2O3/c1-4-12-29-20-7-5-6-18(14-20)24(28)26-21-15-19(10-9-17(21)3)25-27-22-13-16(2)8-11-23(22)30-25/h5-11,13-15H,4,12H2,1-3H3,(H,26,28)

InChI Key

XSSDXKYFMOZINA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C

Origin of Product

United States

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